molecular formula C19H22ClN5O B1668923 CHS-828 CAS No. 200484-11-3

CHS-828

Cat. No.: B1668923
CAS No.: 200484-11-3
M. Wt: 371.9 g/mol
InChI Key: BOIPLTNGIAPDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CHS-828 involves several steps. The key synthetic route includes the reaction of 4-chlorophenol with 1-bromohexane to form 6-(4-chlorophenoxy)hexane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde to form the final product, this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CHS-828 undergoes various chemical reactions, including:

Scientific Research Applications

CHS-828 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells . Additionally, this compound has been used in studies to understand the mechanisms of drug resistance in cancer cells and to develop new therapeutic strategies. Its ability to selectively increase reactive oxygen species levels in cancer cells makes it a valuable tool for studying oxidative stress and its effects on cancer cell survival .

Biological Activity

CHS-828 is a novel compound recognized for its potential as an anticancer agent, primarily functioning as a NAD+ biosynthesis inhibitor through the inhibition of nicotinamide adenine dinucleotide (NAD) precursor enzyme, nicotinamide phosphoribosyltransferase (NAMPT). This inhibition leads to decreased cellular NAD+ levels, resulting in increased oxidative stress and cytotoxicity preferentially in cancer cells compared to normal cells.

The biological activity of this compound involves several key mechanisms:

  • Inhibition of NAMPT : By inhibiting NAMPT, this compound reduces NAD+ levels, which is crucial for cellular metabolism and survival, especially in cancer cells that rely heavily on NAD+ for energy production and DNA repair processes .
  • Induction of Reactive Oxygen Species (ROS) : The compound selectively increases intracellular ROS levels in cancer cells, leading to oxidative damage and cell death. This effect is less pronounced in normal cells, suggesting a therapeutic window that could be exploited for cancer treatment .
  • Impact on Cell Cycle and Apoptosis : Studies indicate that this compound can induce cell cycle arrest and apoptosis through the activation of p53 pathways in normal cells. However, it fails to activate p53 in PARP-1 deficient cells, indicating that the drug's efficacy may depend on the genetic context of the tumor .

Preclinical Studies

Preclinical evaluations have demonstrated promising results regarding the efficacy of this compound against various cancer models:

  • Cytotoxicity : In vitro studies show that this compound exhibits significant cytotoxic effects on several tumor cell lines, including lymphoma and solid tumors. The IC50 values vary depending on the cell line but generally indicate potent activity at low concentrations .
  • Mechanistic Insights : Research has highlighted that this compound induces necrosis rather than classical apoptosis in certain cell types, which is atypical for many anticancer agents. This necrotic cell death is associated with membrane integrity loss without typical apoptotic markers .

Clinical Trials

Clinical investigations into the safety and efficacy of this compound have been conducted:

  • Phase I Trials : A notable Phase I trial involved 16 patients with solid tumors who had previously undergone various treatments. The study aimed to determine the maximum tolerated dose (MTD) and assess safety profiles. Patients received escalating doses of this compound over multiple cycles .
    Dose Level (mg)Number of PatientsObserved Toxicities
    303Grade 2 toxicity
    503Grade 2 toxicity
    1004Gastrointestinal issues
    2006Hyperuricemia
    The most common adverse effects reported included gastrointestinal symptoms such as nausea and vomiting, alongside instances of hyperuricemia and hypokalemia .
  • Efficacy Outcomes : Despite the observed toxicities, no objective tumor remissions were reported across the treated cohorts in early trials. Further studies are necessary to evaluate long-term efficacy and potential combination therapies that could enhance response rates .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CHS-828 in cancer cells, and how can researchers validate its NAMPT inhibition experimentally?

this compound is a competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Researchers can validate its mechanism by measuring intracellular NAD+ depletion using liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays. Additionally, NAMPT activity can be assessed via recombinant enzyme inhibition assays (IC50 <25 nM) . To confirm target specificity, rescue experiments with nicotinamide mononucleotide (NMN), a downstream NAD+ precursor, can restore NAD+ levels and counteract this compound-induced cytotoxicity .

Q. How should this compound be stored and reconstituted to ensure stability in in vitro experiments?

this compound is light-sensitive and hygroscopic. For long-term storage, lyophilized powder should be kept at -20°C in a desiccated environment, with a shelf life of 3 years. For working solutions, dissolve in DMSO (≤10 mM stock) and store at -85°C to -65°C for up to 2 years. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What in vitro assays are recommended to evaluate this compound-induced apoptosis?

Multiparametric high-content screening (HCS) assays are ideal for quantifying apoptosis. Use fluorescent probes like Hoechst 33342 (nuclear fragmentation), FITC-conjugated caspase inhibitors (caspase-3/7 activation), and chloromethyl-X-rosamine (mitochondrial membrane potential loss). Automated platforms like ArrayScan enable single-cell analysis of these parameters, providing time- and dose-dependent apoptotic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in NF-κB inhibition versus proteasome downregulation?

Some studies attribute this compound’s cytotoxicity to NF-κB inhibition via IKK complex suppression (IC50 = 8 nM), while others dispute proteasome involvement. To reconcile this, perform parallel experiments:

  • Measure IκBα/β degradation via Western blot after LPS stimulation in THP-1 cells .
  • Compare proteasome activity (e.g., fluorogenic substrate cleavage) in this compound-treated vs. bortezomib-treated controls . Correlate results with transcriptional activity of NF-κB reporters (e.g., luciferase assays) to isolate the dominant mechanism in specific cancer models .

Q. What experimental strategies can identify resistance mechanisms to this compound in cancer cells?

Resistance may arise from NAMPT mutations or upregulated NAD+ salvage pathways. Approaches include:

  • Whole-exome sequencing of resistant cell lines (e.g., NYH/CHS) to detect NAMPT mutations .
  • Metabolomic profiling to assess NAD+ flux alterations and compensatory pathways (e.g., upregulation of NMNAT1/2) .
  • Combinatorial screens with NMN or FK866 (another NAMPT inhibitor) to evaluate cross-resistance .

Q. How should researchers design studies to evaluate species-specific pharmacodynamic differences in this compound response?

Human cells exhibit 10–100x higher sensitivity to this compound than rodent models. To address this:

  • Use primary lymphocytes from humans and preclinical species (e.g., rats) for in vitro cytotoxicity comparisons .
  • Validate findings with xenograft models using human-derived cancer cell lines, ensuring pharmacokinetic (PK) parameters (e.g., plasma half-life) are matched across species .
  • Incorporate translational biomarkers like NAD+ depletion kinetics and IKK activity in both in vitro and in vivo systems .

Q. What methodologies optimize this compound’s synergistic potential with chemotherapeutics in hematological malignancies?

this compound shows synergy with melphalan (67% of AML samples) and doxorubicin (47%). To maximize synergy:

  • Use fixed-ratio drug combinations (e.g., Chou-Talalay method) to calculate combination indices (CI) .
  • Perform kinetic assays to determine optimal sequencing (e.g., this compound pretreatment to deplete NAD+ before DNA-damaging agents) .
  • Validate synergy in primary patient-derived cells using fluorometric microculture cytotoxicity assays (FMCA) .

Q. How can researchers address discrepancies in this compound’s cytotoxicity across solid vs. hematological tumors?

Hematological malignancies (e.g., CLL, AML) show higher sensitivity than solid tumors. Investigate this via:

  • Transcriptomic analysis of NAMPT expression and NAD+ dependency across tumor types .
  • Metabolic profiling to compare baseline NAD+ levels and salvage pathway activity .
  • 3D co-culture models incorporating stromal cells to mimic tumor microenvironment influences on drug uptake .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50 values. For combination studies, apply Bliss independence or Loewe additivity models. Include replicates (n ≥ 3) and report 95% confidence intervals .

Q. How should researchers document this compound experiments for reproducibility?

Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Publish raw data (e.g., flow cytometry files, Western blot images) in supplementary materials. Disclose solvent concentrations (e.g., DMSO ≤0.1% v/v) and batch-specific this compound purity data (HPLC traces) .

Properties

IUPAC Name

2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIPLTNGIAPDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942059
Record name N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200484-11-3
Record name CHS 828
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHS-828
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHS-828
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
CID 75031350
CHS-828
CID 75031350
CID 75031350
CHS-828
CID 75031350
CID 75031350
CHS-828
CID 75031350
CID 75031350
CHS-828
CID 75031350
CID 75031350
CHS-828
CID 75031350
CID 75031350
CHS-828

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.